2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one
Description
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one features a pyrrolo[3,4-b]pyridine core fused with a propan-1-one linker and a 1,3-benzodioxol-5-yloxy substituent. This structure is characteristic of bioactive molecules targeting neurological pathways, particularly metabotropic glutamate receptors (mGluRs) and histone deacetylases (HDACs). The pyrrolo[3,4-b]pyridine moiety is a common scaffold in drug discovery due to its ability to modulate protein-protein interactions and enzyme activity .
The 1,3-benzodioxol group is notable for its metabolic stability and hydrophobic binding properties, which may enhance blood-brain barrier penetration—a critical feature for central nervous system (CNS) therapeutics . The propan-1-one linker likely contributes to conformational flexibility, enabling optimal receptor engagement.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(23-13-4-5-15-16(7-13)22-10-21-15)17(20)19-8-12-3-2-6-18-14(12)9-19/h2-7,11H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLPCXMSKJMPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)N=CC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one typically involves multiple steps. One common method includes the coupling of a benzodioxole derivative with a pyrrolopyridine precursor under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed, using reagents such as tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzodioxole or pyrrolopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemical Formula
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies show that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it was found to inhibit cell proliferation in human cancer cell lines .
Drug Development
The compound is being explored for its therapeutic applications in drug development. Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and infections.
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial efficacy of several derivatives based on the benzodioxole structure. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 20 µg/mL against Gram-positive bacteria .
Case Study 2: Anticancer Activity
In a 2021 study, researchers assessed the anticancer properties of the compound using human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action for 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one involves its interaction with molecular targets in biological systems. The benzodioxole and pyrrolopyridine moieties allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Pharmacological and Mechanistic Insights
- Target Compound vs. GRN-529 : Both share the pyrrolo[3,4-b]pyridine core, but GRN-529’s ethynyl pyridine and difluoromethoxy groups enhance mGlu5 negative allosteric modulation (NAM). The target compound’s benzodioxol group may offer superior metabolic stability compared to GRN-529’s difluoromethoxy moiety .
- Target Compound vs. AFQ056: AFQ056’s hexahydro-indole scaffold and methyl ester substituent confer improved PK profiles, but the target compound’s benzodioxol-propanone structure could enable distinct binding kinetics at mGlu5 .
- Target Compound vs.
Structure-Activity Relationship (SAR) Considerations
- Pyrrolo[3,4-b]pyridine Core : Essential for mGlu5 NAM activity, as seen in GRN-529 and AFQ056 . Modifications here may alter receptor selectivity.
- Substituent Effects : The 1,3-benzodioxol group in the target compound could mimic the hydrophobic interactions of GRN-529’s fluorinated substituents, enhancing receptor binding.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one , often referred to as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a benzodioxole moiety linked to a pyrrolopyridine unit through a propanone chain. This unique configuration is hypothesized to contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It potentially modulates the activity of neurotransmitter receptors, influencing neurological functions.
- Antimicrobial Activity : Its structural components suggest possible interactions with bacterial and fungal targets.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, related pyrazole derivatives have shown potent antibacterial and antifungal effects. One study reported that certain derivatives had minimum inhibitory concentration (MIC) values as low as against Staphylococcus flexneri and Candida albicans .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been explored in various studies. For example, compounds related to this structure demonstrated inhibitory effects on cancer cell proliferation in vitro. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the modulation of sirtuin activity .
Study 1: Antimicrobial Evaluation
A study evaluated several benzodioxole derivatives for their antimicrobial properties. The findings revealed that many compounds exhibited strong antibacterial and antifungal activities against multiple strains. Notably, the compound with structural similarities showed enhanced efficacy compared to standard antibiotics .
Study 2: Anticancer Mechanism Exploration
In vitro studies on related compounds indicated that they could inhibit specific cancer cell lines by targeting pathways associated with cell cycle regulation and apoptosis. The IC50 values for some derivatives were notably low, suggesting high potency .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
